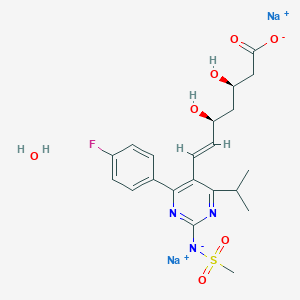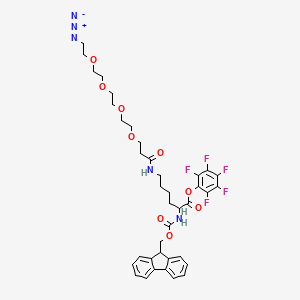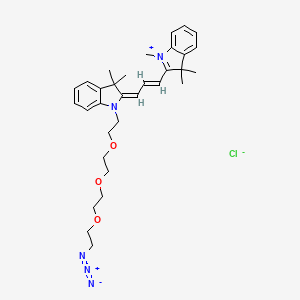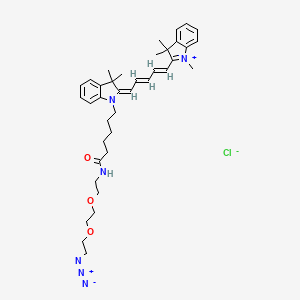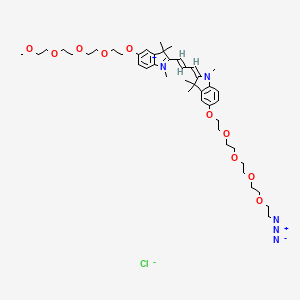
PhotoSph
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PhotoSph is a novel photoswitchable sphingolipid probe.
Wissenschaftliche Forschungsanwendungen
Optical Control of Sphingosine-1-Phosphate Formation and Function
PhotoS1P and PhotoSph represent groundbreaking tools in the field of photopharmacology, offering light-dependent modulation of S1P receptor activities and intracellular targets. These compounds allow researchers to reversibly control biological functions such as pain hypersensitivity in mice, mediated by S1P3 receptors. Notably, PhotoS1P demonstrates prolonged metabolic stability compared to S1P, enabling its use in in vivo studies to optically probe sphingolipid biology. This unique feature facilitates the detailed exploration of the roles played by sphingosine and its derivatives in cellular processes (Morstein et al., 2019).
In Vivo Photopharmacology
The development and application of synthetic photoswitches, like PhotoSph, mark significant advancements in biology, pharmacology, and medicine. These compounds have been applied to various biological targets, demonstrating their potential in studying biological functions and translational medicine. The integration of synthetic photoswitches into living cells and organisms highlights the evolving landscape of photopharmacology, where light can be utilized to control biological phenomena with unprecedented precision (Hüll et al., 2018).
Biophotonics and Photosynthesis
Biophotonics, a field closely related to the application of PhotoSph, explores the interaction between biological materials and light. This discipline encompasses the study and harnessing of light for imaging, detection, and manipulation of biological entities. The principles of biophotonics have facilitated advancements in understanding photosynthesis, a process that can be influenced by compounds like PhotoSph to manipulate photochemical reactions in living organisms. This integration of biophotonics with photosynthetic research offers novel insights into the conversion of light energy into chemical energy, demonstrating the potential of PhotoSph in studying and engineering photosynthetic pathways (Zazubovich & Jankowiak, 2015).
Eigenschaften
Produktname |
PhotoSph |
|---|---|
Molekularformel |
C22H29N3O2 |
Molekulargewicht |
367.493 |
IUPAC-Name |
(2S,3R,E)-2-Amino-7-(4-(-(4-propylphenyl)diazenyl)phenyl)hept-4-ene-1,3-diol |
InChI |
InChI=1S/C22H29N3O2/c1-2-5-17-8-12-19(13-9-17)24-25-20-14-10-18(11-15-20)6-3-4-7-22(27)21(23)16-26/h4,7-15,21-22,26-27H,2-3,5-6,16,23H2,1H3/b7-4+,25-24+/t21-,22+/m0/s1 |
InChI-Schlüssel |
VAIVCUDKYOKMCB-REJYCENFSA-N |
SMILES |
OC[C@H](N)[C@H](O)/C=C/CCC1=CC=C(/N=N/C2=CC=C(CCC)C=C2)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PhotoSph |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




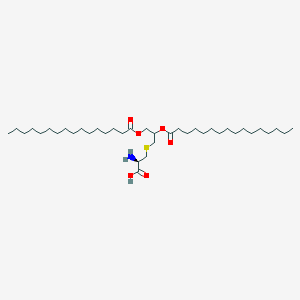
![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)
